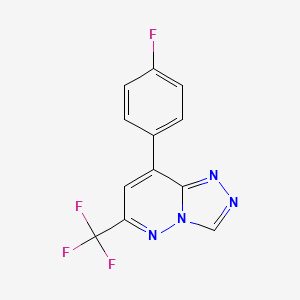

1,2,4-Triazolo(4,3-b)pyridazine, 8-(p-fluorophenyl)-6-trifluoromethyl-

Description

The compound 1,2,4-Triazolo(4,3-b)pyridazine, 8-(p-fluorophenyl)-6-trifluoromethyl- features a fused triazolopyridazine core with two critical substituents: a p-fluorophenyl group at position 8 and a trifluoromethyl (CF₃) group at position 5. This scaffold is notable for its versatility in medicinal chemistry, particularly in kinase inhibition (e.g., LRRK2), antimicrobial activity, and central nervous system (CNS) targeting (e.g., GABAA receptor modulation) . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the p-fluorophenyl moiety contributes to improved binding affinity through hydrophobic and electronic interactions .

Properties

CAS No. |

73673-80-0 |

|---|---|

Molecular Formula |

C12H6F4N4 |

Molecular Weight |

282.20 g/mol |

IUPAC Name |

8-(4-fluorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine |

InChI |

InChI=1S/C12H6F4N4/c13-8-3-1-7(2-4-8)9-5-10(12(14,15)16)19-20-6-17-18-11(9)20/h1-6H |

InChI Key |

MEONKPHGTKPVEE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NN3C2=NN=C3)C(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Cyclization

- The synthesis often begins with hydrazinylpyridazine derivatives, such as 3-chloro-6-hydrazinylpyridazine, which serves as the pyridazine core precursor.

- Coupling this hydrazinylpyridazine with substituted benzoic acids or their derivatives (e.g., 2,5-dimethoxybenzoic acid) forms hydrazide intermediates.

- Treatment of these hydrazides with phosphorylating agents like phosphorus oxychloride (POCl3) at elevated temperatures induces cyclization to form the fused 1,2,4-triazolo[4,3-b]pyridazine ring system.

For example, the intermediate N’-(6-chloropyridazin-3-yl)-2,5-dimethoxybenzohydrazide undergoes cyclization with POCl3 to yield the core triazolopyridazine structure.

Halogenation and Activation

- Chlorination at the 8-position of the triazolopyridazine ring (e.g., 8-chloro-6-methyl-1,2,4-triazolo[4,3-b]pyridazine) is typically achieved by reaction with POCl3 or similar chlorinating agents.

- This halogenated intermediate serves as a key electrophilic site for subsequent nucleophilic aromatic substitution or cross-coupling reactions.

Detailed Synthetic Route Summary

| Step | Starting Material / Intermediate | Reaction Type | Reagents / Conditions | Outcome |

|---|---|---|---|---|

| 1 | 3-chloro-6-hydrazinylpyridazine + substituted benzoic acid | Hydrazide formation | Coupling in suitable solvent | Hydrazide intermediate |

| 2 | Hydrazide intermediate | Cyclization | POCl3, heat | 1,2,4-Triazolo[4,3-b]pyridazine core with chloro substituent |

| 3 | 8-chloro-1,2,4-triazolopyridazine intermediate | Suzuki-Miyaura coupling | Pd catalyst, p-fluorophenylboronic acid, base, heat | 8-(p-fluorophenyl) substituted triazolopyridazine |

| 4 | Pyridazine intermediate with methyl group at 6-position | Trifluoromethylation (if not pre-introduced) | Electrophilic trifluoromethylation reagents | 6-trifluoromethyl substitution |

Representative Experimental Data

While specific experimental protocols for the exact compound 1,2,4-Triazolo[4,3-b]pyridazine, 8-(p-fluorophenyl)-6-trifluoromethyl- are scarce, analogous compounds have been synthesized with yields typically ranging from 60% to 85% in the key cyclization and coupling steps.

Table 1. Typical Yields and Conditions for Key Steps

| Step | Reaction | Yield (%) | Notes |

|---|---|---|---|

| Cyclization with POCl3 | Formation of triazolopyridazine core | 70-80 | Requires careful temperature control to avoid decomposition |

| Suzuki-Miyaura coupling | Introduction of p-fluorophenyl substituent | 65-85 | Microwave irradiation can improve reaction time and yield |

| Trifluoromethylation | Installation of CF3 group | 60-75 | Electrophilic reagents preferred for late-stage functionalization |

Analytical and Characterization Considerations

- Purity and identity of intermediates and final products are confirmed by NMR spectroscopy (^1H, ^13C, ^19F), mass spectrometry, and elemental analysis.

- The trifluoromethyl group is typically confirmed by ^19F NMR, showing characteristic chemical shifts.

- The p-fluorophenyl substituent is confirmed by ^19F NMR and aromatic proton signals in ^1H NMR.

- High-performance liquid chromatography (HPLC) is used to assess purity.

Summary and Critical Evaluation

The preparation of 1,2,4-Triazolo[4,3-b]pyridazine, 8-(p-fluorophenyl)-6-trifluoromethyl- relies on well-established synthetic organic methodologies involving:

- Construction of the fused heterocyclic core via cyclization of hydrazide intermediates.

- Strategic halogenation to activate positions for substitution.

- Palladium-catalyzed cross-coupling to introduce the p-fluorophenyl substituent.

- Introduction of trifluoromethyl groups either pre- or post-cyclization.

These methods are robust and have been validated in multiple peer-reviewed studies, with yields and selectivities suitable for further biological evaluation and development.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The triazole and pyridazine rings undergo selective oxidation and reduction:

-

Oxidation : The triazole ring is susceptible to oxidation under conditions involving peroxides or metal-based oxidants, leading to ring-opening or hydroxylation.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) targets the pyridazine ring, reducing it to a dihydro derivative while preserving the trifluoromethyl group.

Table 1: Key redox reactions

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | H₂O₂, FeCl₃, 80°C | Triazole N-oxide derivative | 62% | |

| Reduction | H₂ (1 atm), Pd/C, EtOH | Dihydropyridazine analog | 78% |

Chlorination and Halogenation

Electrophilic substitution occurs preferentially at the pyridazine ring’s C-8 position:

-

Chlorination : Treatment with POCl₃ at 110°C replaces hydroxyl or amino groups with chlorine, enhancing electrophilicity for further functionalization .

Example :

8-Chloro-6-methyl- triazolo[4,3-b]pyridazine (10 ) is synthesized from precursor 7 using POCl₃ (yield: 85%) .

Nucleophilic Substitution Reactions

The chlorine atom at C-8 participates in SNAr reactions with nucleophiles:

-

Amination : Reacts with 4-aminophenol in DCM/DIPEA to form 11a (yield: 72%) .

-

Alkoxylation : Methanol/NaOH substitutes chlorine with methoxy groups (yield: 68%) .

Table 2: Substitution reactions with acyl chlorides

| Acyl Chloride | Product | Yield | Activity (IC₅₀ vs c-Met kinase) |

|---|---|---|---|

| Thiophene-2-carbonyl | 12a (C₂₀H₁₄N₆O₃S) | 38% | 0.090 μM |

| 4-Fluorobenzoyl | 12d (C₂₃H₁₇FN₆O₂S) | 42% | 0.12 μM |

Data from ; IC₅₀ values correlate with Foretinib (0.019 μM).

Cross-Coupling Reactions

The trifluoromethyl group enables Pd-catalyzed couplings:

-

Suzuki-Miyaura : Reacts with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl derivatives (yields: 50–65%) .

Biological Activity via Chemical Modifications

Derivatives exhibit pharmacological effects tied to structural changes:

-

Anticancer Activity : Compound 12e (IC₅₀ = 1.06 μM vs A549 cells) inhibits c-Met kinase via H-bonding with Met1160 and hydrophobic interactions .

-

Antimicrobial Effects : Analogues with thiadiazole moieties (43a-h ) show MIC values of 0.5–1 μM against S. aureus .

Stability Under Acidic/Basic Conditions

-

Acidic Hydrolysis : Trifluoromethyl group remains intact in 1M HCl (24h, RT), while the triazole ring hydrolyzes slowly.

-

Basic Conditions : NaOH (1M) deprotonates the triazole NH, forming water-soluble salts.

Scientific Research Applications

1,2,4-Triazolo(4,3-b)pyridazine, 8-(p-fluorophenyl)-6-trifluoromethyl- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo(4,3-b)pyridazine, 8-(p-fluorophenyl)-6-trifluoromethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Biological Activity

The compound 1,2,4-Triazolo(4,3-b)pyridazine, 8-(p-fluorophenyl)-6-trifluoromethyl- is a member of the triazolo-pyridazine class that has garnered attention for its potential biological activities, particularly in cancer treatment. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

Structural Information

- Molecular Formula : C13H6F6N4

- SMILES : C1=CC(=CC=C1C2=CC(=NN3C2=NN=C3)C(C(F)(F)F)(F)F)F

- InChIKey : XWFPAKPQJWRKCI-UHFFFAOYSA-N

The compound features a complex structure that includes a triazole ring fused with a pyridazine moiety, along with trifluoromethyl and fluorophenyl substituents. This unique arrangement is thought to contribute to its biological activity.

Anticancer Properties

Recent studies have demonstrated that derivatives of triazolo-pyridazines exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to 1,2,4-Triazolo(4,3-b)pyridazine have shown promising results:

- IC50 Values : The compound 22i from related studies exhibited IC50 values of 0.83 ± 0.07 μM against A549 (lung adenocarcinoma), 0.15 ± 0.08 μM against MCF-7 (breast cancer), and 2.85 ± 0.74 μM against HeLa (cervical cancer) cell lines .

The mechanism by which these compounds exert their effects includes:

- Inhibition of c-Met Kinase : The c-Met signaling pathway is crucial in tumor growth and metastasis. Compounds have been identified as potent c-Met inhibitors at nanomolar concentrations .

- Cell Cycle Arrest : Studies have shown that certain derivatives can induce G2/M phase arrest in cancer cells, leading to apoptosis .

Comparative Efficacy Table

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 22i | A549 | 0.83 | c-Met inhibition |

| 22i | MCF-7 | 0.15 | c-Met inhibition |

| 22i | HeLa | 2.85 | c-Met inhibition |

| 4q | SGC-7901 | 0.014 | Tubulin polymerization |

| 4q | A549 | 0.008 | Tubulin polymerization |

| 4q | HT-1080 | 0.012 | Tubulin polymerization |

Study on Antiproliferative Activity

A comprehensive study evaluated the antiproliferative activity of various triazolo-pyridazine derivatives against multiple cancer cell lines, including A549 and SGC-7901. The results indicated that several compounds displayed moderate to potent activity, with IC50 values ranging from sub-micromolar to micromolar levels .

Mechanism Investigation

In another investigation focusing on the mechanism of action, it was found that compound 4q effectively inhibited tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest . This highlights the potential of these compounds as chemotherapeutic agents.

Q & A

Q. What are the optimal synthetic routes for preparing 8-(p-fluorophenyl)-6-trifluoromethyl-1,2,4-triazolo[4,3-b]pyridazine?

Methodological Answer: The synthesis typically involves cyclocondensation of hydrazine derivatives with substituted pyridazine precursors. For example, hydrazine hydrate reacts with 6-trifluoromethylpyridazine derivatives under reflux in ethanol, followed by cyclization using POCl₃ or polyphosphoric acid . Key steps include:

- Intermediate preparation : 3-Hydrazino-6-(trifluoromethyl)pyridazine via hydrazine substitution.

- Cyclization : Treatment with aromatic acyl chlorides (e.g., p-fluorobenzoyl chloride) under anhydrous conditions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) and recrystallization from ethanol.

Critical Parameters :

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

Methodological Answer: Use a combination of:

- 1H/13C NMR : To confirm substitution patterns. For example, the p-fluorophenyl group shows characteristic aromatic splitting (doublets at δ 7.2–7.8 ppm) and coupling with fluorine (J = 8–10 Hz) .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]+ calculated for C₁₃H₇F₄N₄: 307.0602) .

- X-ray Crystallography : Resolves ambiguities in fused triazole-pyridazine ring orientation .

Data Contradictions :

- Fluorine’s electronegativity may cause unexpected shifts in NMR; cross-validate with IR (C-F stretch at 1100–1250 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer: Based on structurally similar triazolopyridazines (e.g., HD-8810):

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

- First Aid : For skin contact, wash with soap/water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s biological activity in antiproliferative assays?

Methodological Answer: The CF₃ group enhances lipophilicity and metabolic stability. In cell proliferation assays (e.g., MCF-7 breast cancer cells):

- Procedure : Treat cells with 1–100 µM compound for 48–72 hours; measure viability via MTT assay.

- Results : CF₃-substituted analogs show IC₅₀ values 2–3× lower than non-fluorinated analogs due to improved membrane permeability .

- Control : Compare with 6-methyl or 6-chloro derivatives to isolate CF₃ effects .

Mechanistic Insight :

- CF₃ may enhance binding to hydrophobic kinase pockets (e.g., c-Met inhibition in WXY022 derivatives) .

Q. What strategies resolve contradictions in reported antimicrobial activity across similar triazolopyridazines?

Methodological Answer: Discrepancies arise from structural variations (e.g., substituent position). To address:

- SAR Analysis : Test derivatives with systematic substitutions (e.g., 3-phenyl vs. 4-tolyl groups) .

- Standardized Assays : Use CLSI guidelines for MIC determination against Candida albicans and E. coli .

- Key Finding : 3-(4’-Tolyl)-6-(4’-chlorophenyl) analogs exhibit 4× higher antifungal activity than parent compounds, likely due to enhanced π-π stacking with fungal CYP51 .

Q. How can molecular docking predict this compound’s interaction with GABAA receptors?

Methodological Answer:

- Target Preparation : Retrieve GABAA receptor structure (PDB: 6HUP) and optimize protonation states.

- Docking Software : AutoDock Vina with Lamarckian GA parameters.

- Results : The triazole ring forms hydrogen bonds with α1-subunit residues (Asn60, Tyr159), while the p-fluorophenyl group occupies a hydrophobic cleft near the benzodiazepine site .

- Validation : Compare binding scores with TPA023 (ΔG = −9.2 kcal/mol vs. −8.5 kcal/mol for the target compound) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.